2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163441
InChI: InChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3
SMILES:
Molecular Formula: C7H14N2OS
Molecular Weight: 174.27 g/mol

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC18163441

Molecular Formula: C7H14N2OS

Molecular Weight: 174.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one -

Specification

Molecular Formula C7H14N2OS
Molecular Weight 174.27 g/mol
IUPAC Name 2-methylsulfanyl-1-piperazin-1-ylethanone
Standard InChI InChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3
Standard InChI Key YRUKQBNTWXFUBV-UHFFFAOYSA-N
Canonical SMILES CSCC(=O)N1CCNCC1

Introduction

Structural and Chemical Characterization

Spectroscopic and Analytical Data

Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylthio group (δ ~2.1 ppm for SCH₃ protons) and the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ protons) . Infrared (IR) spectra typically show absorptions at 1650–1700 cm⁻¹ (C=O stretch) and 650–700 cm⁻¹ (C-S stretch). Mass spectrometric analysis of related piperazine derivatives confirms fragmentation patterns consistent with cleavage at the ketone and methylthio groups .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₄N₂OS
Molecular Weight174.26 g/mol
Melting Point80–100°C (estimated)
SolubilitySoluble in ethanol, DMSO
Spectral Peaks (NMR)δ 2.1 (SCH₃), δ 2.5–3.5 (piperazine)

Synthetic Methodologies

Conventional Synthesis Routes

The compound is synthesized via nucleophilic substitution between piperazine and 2-(methylthio)acetyl chloride. Reaction conditions typically involve refluxing in ethanol or tetrahydrofuran (THF) at 80–100°C for 6–12 hours. Purification is achieved through recrystallization (using ethanol/water mixtures) or silica gel chromatography. A representative procedure involves:

  • Dissolving piperazine (1 eq) in anhydrous THF.

  • Dropwise addition of 2-(methylthio)acetyl chloride (1.2 eq) under nitrogen.

  • Stirring at 85°C for 8 hours.

  • Filtering and concentrating the mixture to yield a crude product, which is recrystallized to ≥95% purity.

Optimization Strategies

Recent advances leverage phase-transfer catalysts and microwave-assisted synthesis to reduce reaction times. For example, using cesium carbonate (Cs₂CO₃) as a base in ethanol at 100°C achieves yields exceeding 90% within 3 hours . The role of Cs₂CO₃ is critical in deprotonating piperazine, enhancing nucleophilicity for efficient coupling .

Table 2: Comparative Synthesis Conditions

ConditionYield (%)Time (h)Base/SolventSource
Conventional (THF)7512None/THF
Cs₂CO₃/EtOH903Cs₂CO₃/Ethanol
Microwave (150°C)881.5K₂CO₃/Dimethylformamide

Reactivity and Functionalization

Nucleophilic Substitution

The methylthio group acts as a leaving group in SN2 reactions, enabling substitution with amines or thiols. For instance, treatment with benzylamine in dimethyl sulfoxide (DMSO) at 120°C replaces the SCH₃ group with a benzylamino moiety . This reactivity is exploited to generate libraries of analogs for structure-activity relationship (SAR) studies.

Oxidation and Reduction

Oxidation with hydrogen peroxide (H₂O₂) converts the methylthio group to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering the compound’s electronic profile and solubility. Conversely, reduction with lithium aluminum hydride (LiAlH₄) reduces the ketone to a hydroxyl group, yielding 2-(methylthio)-1-(piperazin-1-yl)ethanol .

Biological Evaluation and Mechanisms

Antimicrobial Activity

Analogous piperazine derivatives exhibit inhibitory effects against bacterial pathogens such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The methylthio group enhances membrane permeability, facilitating target engagement with bacterial topoisomerases .

Applications in Drug Development

Intermediate for ACAT Inhibitors

The compound serves as a precursor to acyl-CoA cholesterol acyltransferase (ACAT) inhibitors, which are investigated for atherosclerosis treatment. Functionalization at the piperazine nitrogen with aryl groups enhances ACAT-1 binding affinity (IC₅₀ = 0.8 µM) .

Neuropharmacological Agents

Structural modifications, such as introducing fluorinated benzoyl groups, yield derivatives with serotonin receptor (5-HT₆) antagonism (Ki = 12 nM) . These agents are candidates for treating cognitive disorders like Alzheimer’s disease.

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